1-Cbz-2-methylpyrrolidine-2-carboxylic Acid
Description
1-Cbz-2-methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a carbobenzyloxy (Cbz) protecting group at the nitrogen atom and a methyl substituent at the 2-position of the pyrrolidine ring. The Cbz group enhances stability during synthetic processes, particularly in peptide chemistry, by preventing unwanted side reactions at the nitrogen site. The methyl group introduces steric hindrance, which can influence conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(12(16)17)8-5-9-15(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUQYVRDBWUEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cbz-2-methylpyrrolidine-2-carboxylic Acid can be synthesized through various synthetic routes. One common method involves the protection of the amino group of 2-methylpyrrolidine-2-carboxylic acid with a benzyloxycarbonyl (Cbz) group. The reaction typically involves the use of reagents such as benzyl chloroformate and a base like sodium hydroxide or potassium carbonate . The reaction is carried out under controlled conditions, often at room temperature or slightly elevated temperatures, to ensure the selective protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Cbz-2-methylpyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Cbz-2-methylpyrrolidine-2-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cbz-2-methylpyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and the biochemical pathways they regulate. The Cbz group provides stability and protection to the amino group, allowing for selective reactions and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-Cbz-2-methylpyrrolidine-2-carboxylic acid and related compounds:
*Estimated based on structural analogs (e.g., 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid ).
Key Findings:
Steric and Electronic Effects: The Cbz group in this compound provides steric bulk and electronic stabilization, making it less reactive toward nucleophiles compared to compounds like (R)-2-methylpyrrolidine-2-carboxylic acid, which lacks protection .
Solubility and Polarity :
- Hydrophilic substituents, such as the 4-hydroxymethyl group in 2370-39-0, enhance water solubility, whereas the Cbz group in the target compound increases hydrophobicity .
- The pyridine-2-carbonyl group in 105028-71-5 introduces aromaticity, which may improve π-π stacking interactions in catalytic or receptor-binding contexts .
Synthetic Utility: The Cbz group is selectively removable via hydrogenolysis, offering advantages over methoxycarbonyl-protected derivatives, which require harsher conditions (e.g., strong acids/bases) for deprotection . Yields for analogous pyrrolidine-carboxylic acids (e.g., 71–95% in ) suggest efficient synthetic routes, though substituents like hydroxyl or halogens may complicate purification .
Biological Activity
1-Cbz-2-methylpyrrolidine-2-carboxylic acid, often referred to as a derivative of pyrrolidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a carbobenzoxy (Cbz) protecting group, which enhances its stability and solubility in biological systems. The structure can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a valuable subject for research.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The Cbz group enhances hydrophobic interactions, facilitating binding to target sites. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition: Acts as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: Alters the activity of G-protein coupled receptors (GPCRs), influencing cellular signaling.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity: Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties: Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways .
- Neuroprotective Effects: Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems .
Case Studies
Several studies have investigated the biological activities of this compound:
-
Antimicrobial Study:
- A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.
- Cancer Cell Proliferation:
- Neuroprotective Effects:
Data Tables
| Activity Type | Target Organism/Cell Type | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Significant growth inhibition |
| Antimicrobial | Escherichia coli | 50 | Significant growth inhibition |
| Cancer Cell Proliferation | Human breast cancer cells | Varies | 40% reduction in proliferation |
| Neuroprotection | Neuronal cell lines | Varies | Reduced oxidative stress-induced death |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
